CPP11G
Description
Properties
Molecular Formula |
C22H32BrN |
|---|---|
Molecular Weight |
390.41 |
IUPAC Name |
(±)-(1s,4r,9s)-5-Bromo-3,3-dimethyl-9-(2-methylallyl)-10-pentyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene |
InChI |
InChI=1S/C22H32BrN/c1-6-7-8-12-24-18(13-15(2)3)21-20-16(10-9-11-17(20)23)19(24)14-22(21,4)5/h9-11,18-19,21H,2,6-8,12-14H2,1,3-5H3/t18-,19-,21-/m0/s1 |
InChI Key |
OPJZVCVVRSRNPP-ZJOUEHCJSA-N |
SMILES |
CCCCCN1[C@@H](CC(C)=C)[C@]2([H])C(C)(C)C[C@@]1([H])C3=C2C(Br)=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPP-11G; CPP 11G; CPP11G |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Modulations by Cpp11g
Elucidation of Specific Nox2 Subunit Interactions Targeted by CPP11G
The inhibitory action of CPP11G is rooted in its precise interference with the assembly and activation of the Nox2 enzyme complex. This is achieved through a multi-faceted interaction with key subunits of the enzyme.
Interference with p47phox-p22phox Binding Dynamics
At the heart of Nox2 activation is the crucial interaction between the cytosolic regulatory subunit p47phox and the membrane-bound subunit p22phox. Computational modeling and in silico analyses predict that CPP11G positions itself within a critical "super groove" of the Src-homology 3 (SH3) domains on the p47phox subunit. nih.govahajournals.org This strategic positioning is believed to physically obstruct the binding of a proline-rich region located on the C-terminus of p22phox to p47phox. nih.govresearchgate.net This interaction is an indispensable step for the recruitment of cytosolic components to the membrane, and its disruption is a primary mechanism of CPP11G's inhibitory effect. nih.govacs.org While molecular docking studies strongly support this hypothesis, it has been noted that direct biophysical evidence for this binding was not initially available but has been preliminarily confirmed in later unpublished work. frontiersin.orgnih.govahajournals.org
Disruption of p47phox Membrane Translocation
A pivotal event in the activation of the Nox2 complex is the phosphorylation-triggered translocation of the p47phox subunit from the cytoplasm to the cell membrane, where the catalytic subunit Nox2 (also known as gp91phox) and p22phox reside. nih.govnih.gov CPP11G has been empirically shown to effectively halt this process. nih.govresearchgate.net In experimental settings using COS-phox cells that overexpress Nox2 subunits, stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA), a known activator of this translocation, resulted in a significant increase of p47phox in the membrane fraction. nih.govresearchgate.net Treatment with CPP11G was found to abrogate this stimulus-induced translocation, keeping the p47phox subunit sequestered in the cytosol. nih.govresearchgate.netfrontiersin.org
Inhibition of Canonical Nox2 Isosyme Complex Assembly
By successfully interfering with the p47phox-p22phox binding and preventing the subsequent membrane translocation of p47phox, CPP11G effectively prevents the proper assembly of the functional Nox2 enzyme complex. nih.govfrontiersin.org The assembly requires a coordinated docking of several cytosolic subunits (including p47phox, p67phox, and Rac) with the membrane-spanning cytochrome b558, which is composed of Nox2 and p22phox. nih.govahajournals.org Co-immunoprecipitation experiments have confirmed that CPP11G diminishes the PMA-induced interaction between Nox2 and p47phox. nih.govresearchgate.net This disruption of the canonical active enzyme assembly is the ultimate step in CPP11G's mechanism for achieving potent and selective inhibition of Nox2 activity. nih.govsgul.ac.uk
Downstream Biochemical Consequences of Nox2 Inhibition by CPP11G
The successful inhibition of Nox2 assembly by CPP11G leads to significant downstream biochemical changes, primarily related to the reduction of oxidative stress and the attenuation of inflammatory signaling pathways.
Abrogation of Superoxide (B77818) and Hydrogen Peroxide Production
The primary function of the assembled Nox2 complex is the generation of superoxide (O₂⁻) by transferring electrons from NADPH to molecular oxygen. ontosight.ai This superoxide is then rapidly dismuted into hydrogen peroxide (H₂O₂), another key reactive oxygen species (ROS). nih.gov Research has demonstrated that CPP11G is highly effective at ablating the production of both of these ROS. nih.govresearchgate.net In studies involving human aortic endothelial cells stimulated with tumor necrosis factor-alpha (TNFα), CPP11G was shown to completely block the stimulated increase in both extracellular superoxide and hydrogen peroxide. nih.govresearchgate.net These findings, confirmed through multiple independent biochemical assays such as the hydropropidine and coumarin-7-boronic acid assays, underscore the compound's potent ability to halt the primary enzymatic function of Nox2. nih.gov
Table 1: Effect of CPP11G on TNFα-Induced Reactive Oxygen Species (ROS) Production
| Measurement | Cell Type | Stimulant | Treatment | Outcome | Reference |
| Extracellular Superoxide (O₂⁻) | Human Aortic Endothelial Cells (HAECs) | TNFα | CPP11G (10 µmol/l) | Significant blockade of TNFα-stimulated O₂⁻ production. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Human Aortic Endothelial Cells (HAECs) | TNFα | CPP11G (10 µmol/l) | Effective blockade of TNFα-stimulated H₂O₂ production. | nih.gov |
Attenuation of Stress-Responsive MAPK Signaling Pathways
Nox2-derived ROS are known to act as signaling molecules that can activate various downstream pathways implicated in inflammation and cellular stress, including the mitogen-activated protein kinase (MAPK) cascades. nih.govacs.org Studies have shown that CPP11G markedly attenuates these stress-responsive signaling pathways. nih.govsgul.ac.uknih.gov Specifically, in human aortic endothelial cells stimulated by TNFα, CPP11G was found to robustly inhibit the phosphorylation, and thus activation, of key MAPK members p38 and JNK. nih.govresearchgate.net Furthermore, CPP11G was also shown to mitigate the TNFα-triggered IKK-NFκB pathway, another critical inflammatory signaling cascade that is dependent on Nox2-derived ROS. nih.govresearchgate.net This demonstrates that by blocking the initial ROS signal from Nox2, CPP11G can effectively quell the subsequent pro-inflammatory cellular signaling events. nih.gov
Table 2: Impact of CPP11G on Key Signaling Molecules
| Pathway | Key Molecule | Activating Stimulus | Effect of CPP11G | Reference |
| MAPK/JNK | JNK (c-Jun N-terminal kinase) | TNFα | Robust and concentration-dependent inhibition of activation. | nih.govresearchgate.net |
| MAPK/p38 | p38 | TNFα | Marked suppression of phosphorylation/activation. | nih.govresearchgate.net |
| NFκB | IKKα/β (IκB kinase) | TNFα | Significant mitigation of phosphorylation/activation. | nih.govresearchgate.net |
Modulation of AP-1 and NFκB Nuclear Translocation and Activation
The compound CPP11G has been identified as a modulator of critical inflammatory signaling pathways, specifically those governed by the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NFκB). Research indicates that CPP11G's mechanism of action is closely linked to its role as an inhibitor of NADPH oxidase 2 (Nox2). By reducing Nox2-derived reactive oxygen species (ROS), CPP11G attenuates the downstream signaling cascades that lead to the activation and nuclear translocation of AP-1 and NFκB, which are pivotal in the expression of pro-inflammatory genes. researchgate.netnih.govresearchgate.net
Detailed Research Findings
Studies conducted on human aortic endothelial cells (HAECs) stimulated with tumor necrosis factor-alpha (TNFα), a potent pro-inflammatory cytokine, have elucidated the specific effects of CPP11G on these pathways. nih.gov
Modulation of AP-1 Pathway:
The activation of the AP-1 transcription factor complex often involves the phosphorylation of its component, c-Jun. In TNFα-challenged HAECs, a significant increase in the phosphorylation of c-Jun was observed (2.7 ± 0.2 fold compared to control). nih.gov Treatment with CPP11G was shown to significantly inhibit this TNFα-induced c-Jun phosphorylation in a concentration-dependent manner. nih.gov
However, when examining the subsequent nuclear translocation of phosphorylated c-Jun, a key step for its transcriptional activity, research revealed a nuanced effect. While TNFα stimulation led to an approximately 5-fold increase in phospho-c-Jun levels within the nucleus, CPP11G only produced a non-significant trend towards inhibiting this translocation. nih.gov In the same study, a related compound, CPP11H, demonstrated a more pronounced and statistically significant reduction of c-Jun nuclear translocation by 60.7 ± 8.0%. nih.gov
Modulation of NFκB Pathway:
The NFκB pathway is centrally involved in inflammatory responses. Its activation is typically controlled by the phosphorylation of IκB kinases (IKK), which leads to the degradation of the inhibitor of NFκB (IκB) and subsequent phosphorylation and nuclear translocation of the p65 subunit of NFκB.
Similar to the findings with AP-1, the effect of CPP11G on the nuclear translocation of the active NFκB subunit p65 was less pronounced. TNFα stimulation caused a substantial 29.1 ± 2.2 fold increase of phospho-p65 in the nuclear fraction. nih.gov While fluorescence microscopy confirmed that CPP11H effectively abolished this translocation, CPP11G only exhibited a trending, non-significant inhibition. nih.govresearchgate.net
These findings collectively indicate that while CPP11G is effective at suppressing the upstream activation and phosphorylation events in both the AP-1 and NFκB signaling pathways, its ability to block the final step of nuclear translocation is less potent compared to its analogue, CPP11H. nih.gov
Data Tables
Table 1: Effect of CPP11G on TNFα-Induced AP-1 (c-Jun) Activation and Translocation
| Parameter | Stimulus | Observed Effect of Stimulus | Effect of CPP11G Treatment | Reference |
|---|---|---|---|---|
| c-Jun Phosphorylation (Whole Cell) | TNFα | 2.7 ± 0.2 fold increase vs. control | Significant, concentration-dependent inhibition | nih.gov |
| p-c-Jun Nuclear Translocation | TNFα | ~5-fold increase vs. control | Trending towards inhibition (Not statistically significant) | nih.gov |
Table 2: Effect of CPP11G on TNFα-Induced NFκB (p65) Activation and Translocation
| Parameter | Stimulus | Observed Effect of Stimulus | Effect of CPP11G Treatment | Reference |
|---|---|---|---|---|
| IKK Phosphorylation | TNFα | Significantly increased | Significant, concentration-dependent inhibition | nih.govresearchgate.net |
| IκB Degradation | TNFα | Significantly increased | Partially reversed | nih.gov |
| p65 Phosphorylation (Whole Cell) | TNFα | 4.3 ± 0.2 fold increase vs. control | Significant suppression | researchgate.net |
| p-p65 Nuclear Translocation | TNFα | 29.1 ± 2.2 fold increase vs. control | Trending towards inhibition (Not statistically significant) | nih.govresearchgate.net |
Synthetic Strategies and Structure Activity Relationship Sar Studies of Cpp11g and Analogues
Chemical Synthesis Pathways for Bridged Tetrahydroisoquinolines
The core structure of CPP11G is a bridged tetrahydroisoquinoline. pitt.edu The synthesis of this class of compounds is efficient, typically accomplished in two to three steps starting from commercially available isoquinolines. pitt.edunih.gov
A general synthetic route involves a double allylation and a carbometallation-cyclization sequence. nih.gov For instance, the hit compound 7 , a precursor to the more complex analogues, was synthesized in a 68% yield from 5-bromoisoquinoline. nih.gov An analogous method was used to create the unsubstituted parent compound 8 from isoquinoline (B145761). nih.gov These secondary amine building blocks (7 and 8 ) can then undergo further modification, such as reductive amination, to produce a series of tertiary amines, including CPP11G (11g ) and its analogue CPP11H (11h ). nih.gov This streamlined synthesis from readily available materials is advantageous for generating a library of analogues for screening and for potential future scale-up production. pitt.edu
High-Throughput Screening Approaches for Inhibitor Identification
High-throughput screening (HTS) of large chemical libraries is a primary strategy for discovering new Nox inhibitors. nih.govspringernature.com This approach involves testing thousands of compounds in rapid, automated assays to identify "hits" that demonstrate inhibitory activity. For Nox inhibitors, these assays are designed to rigorously measure the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.govspringernature.com
The initial identification of the bridged tetrahydroisoquinoline scaffold as a Nox2 inhibitor came from a screen of a small molecule library from the University of Pittsburgh Chemical Methodologies and Library Development (UPCMLD). nih.gov In this screen, compounds were tested at various concentrations, which led to the discovery of hit compound 7 . nih.gov The presence of structurally related compounds within the same library allowed for immediate preliminary structure-activity relationship analysis. nih.gov Computational methods, such as in-silico screening and virtual simulations, are also increasingly used to predict the binding affinities of compounds to Nox enzymes, helping to prioritize candidates for laboratory testing. springernature.com
Structure-Activity Relationship (SAR) Analysis for Nox2 Selectivity
Following the initial hit identification, structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. The SAR analysis for the bridged tetrahydroisoquinoline series revealed key structural features necessary for Nox2 inhibition.
The initial screen highlighted the importance of substitution at the 5-position of the isoquinoline ring; compound 7 , which has a bromo group at this position, was active, whereas the unsubstituted analogue 8 was inactive. nih.gov This finding prompted the synthesis of additional biaryl analogues via Suzuki-Miyaura cross-coupling to further explore functional group tolerance at this position. nih.gov
Further modifications focused on the amine group. The SAR studies demonstrated that the nature of the substituent on the nitrogen atom significantly influences selectivity for Nox2. researchgate.net The introduction of small alkyl or aryl groups, such as the n-pentyl group in CPP11G (11g ) and the methylenethiophene group in CPP11H (11h ), conferred high selectivity for Nox2 over other isoforms like Nox1, Nox4, and Nox5. researchgate.netsgul.ac.uk Conversely, replacing the tertiary amine with an alkyl or aryl sulfonamide completely abolished the inhibitory activity. nih.gov
The interactive table below summarizes the SAR findings for key analogues.
| Compound | Structure Description | Activity/Selectivity Notes | Reference |
|---|---|---|---|
| Compound 7 | 5-Bromo substituted secondary amine | Active initial hit compound. | nih.gov |
| Compound 8 | Unsubstituted secondary amine | Inactive, highlighting the need for 5-position substitution. | nih.gov |
| CPP11G (11g) | N-pentyl substituted tertiary amine | Potent and selective Nox2 inhibitor (IC₅₀ = 20 µM). | researchgate.netsgul.ac.uk |
| CPP11H (11h) | N-methylenethiophene substituted tertiary amine | Selective Nox2 inhibitor (IC₅₀ = 32 µM). | researchgate.netsgul.ac.uk |
| Sulfonamides (14a, 14b) | Alkyl and aryl sulfonamides | Completely inactive, showing the importance of the tertiary amine. | nih.gov |
Comparative Research on CPP11G and Related Analogues (e.g., CPP11H)
Comparative studies between CPP11G and its close analogue CPP11H provide deeper insights into the subtle structural requirements for optimal Nox2 inhibition.
CPP11G and CPP11H are second-generation compounds derived from the initial hit. ahajournals.org The key structural difference lies in the substituent on the nitrogen atom of the heterocycle: CPP11G features an n-pentyl group, while CPP11H has a thiophene (B33073) ring. researchgate.netahajournals.org Both of these modifications confer specificity for Nox2, with virtually no inhibitory effect on Nox1, Nox4, or Nox5. ahajournals.org
In cell-based assays, CPP11G demonstrated slightly higher potency with an IC₅₀ value of 20 µM, compared to 32 µM for CPP11H. sgul.ac.uk Despite this difference in potency, both compounds are considered highly effective and selective inhibitors of the Nox2 complex assembly and its subsequent ROS-producing activity. nih.gov
The interactive table below compares the efficacy of CPP11G and CPP11H.
| Compound | N-Substituent | Nox2 IC₅₀ (Cell-based) | Selectivity Profile | Reference |
|---|---|---|---|---|
| CPP11G | n-Pentyl | 20 µM | Selective for Nox2 over Nox1, Nox4, Nox5. | sgul.ac.ukahajournals.org |
| CPP11H | Thiophene | 32 µM | Selective for Nox2 over Nox1, Nox4, Nox5. | sgul.ac.ukahajournals.org |
The mechanism of action for both CPP11G and CPP11H is believed to be the disruption of protein-protein interactions essential for Nox2 enzyme activation. nih.gov Computational modeling and in silico analysis predict that both inhibitors fit into a binding pocket known as the "super groove" on the SH3 domain of the cytosolic subunit p47phox. ahajournals.orgnih.govresearchgate.net By occupying this site, they interfere with the critical interaction between p47phox and the C-terminus of the membrane-bound p22phox subunit. ahajournals.orgnih.gov This interference prevents the translocation of p47phox to the membrane, thereby blocking the assembly of the active Nox2 enzyme complex. nih.govnih.gov
While both compounds are effective, some studies suggest potential differences in their binding characteristics. Observations that the effects of CPP11H may be more enduring at later time points compared to CPP11G could reflect a difference in their binding affinity or the stability of the inhibitor-protein complex. nih.govresearchgate.net However, the precise reasons for this disparity are not yet fully understood and require further biophysical investigation. nih.govnih.gov
Preclinical Pharmacological Efficacy in Disease Models
Research in Vascular Inflammation and Endothelial Dysfunction Models
Endothelial dysfunction, characterized by an imbalance in vascular tone and heightened inflammation, is a critical factor in the progression of cardiovascular diseases. CPP11G has demonstrated considerable efficacy in ameliorating inflammatory responses and restoring vascular function in relevant preclinical models.
Impact on TNFα-Induced Endothelial Cell Activation
Tumor necrosis factor-alpha (TNFα) is a potent pro-inflammatory cytokine that induces reactive oxygen species (ROS) generation and activates endothelial cells, contributing to vascular inflammation. Research indicates that CPP11G effectively attenuates TNFα-induced ROS production in human aortic endothelial cells (HAECs). This inhibitory effect is achieved by disrupting the translocation of p47phox, a canonical Nox2 organizing factor, to the plasma membrane, thereby abolishing ROS generation. Furthermore, CPP11G significantly mitigates stress-responsive MAPK signaling and the nuclear translocation of downstream transcription factors AP-1 and NFκB, which are key mediators of inflammatory responses. medkoo.comwikipedia.orgresearchgate.netbioregistry.ionih.gov
Reduction of Monocyte Adherence
A direct consequence of increased adhesion molecule expression is enhanced monocyte adherence to the endothelium, a pivotal step in the initiation and progression of vascular inflammatory diseases like atherosclerosis. Preclinical studies have demonstrated that CPP11G significantly inhibits the adherence of monocytes to HAECs that have been stimulated with TNFα. This reduction in monocyte adherence underscores CPP11G's capacity to interfere with key inflammatory processes at the endothelial surface. medkoo.comwikipedia.orgresearchgate.netbioregistry.io
Table 1: Impact of CPP11G on Endothelial Inflammation Markers
| Parameter | Effect of TNFα Stimulation | Effect of CPP11G Treatment (vs. TNFα) | Reference |
| Endothelial ROS Production | Increased | Significantly reduced | medkoo.comresearchgate.netnih.gov |
| MAPK Signaling | Activated | Markedly attenuated | medkoo.comresearchgate.net |
| AP-1 Nuclear Translocation | Increased | Markedly attenuated | medkoo.comresearchgate.net |
| NFκB Nuclear Translocation | Increased | Markedly attenuated | medkoo.comresearchgate.net |
| Cell Adhesion Molecule Expression | Upregulated | Significantly inhibited | medkoo.comresearchgate.net |
| Monocyte Adherence to HAECs | Markedly promoted | Significantly inhibited | medkoo.comresearchgate.net |
Restoration of Vascular Dilator Function and Blood Flow
Beyond its anti-inflammatory effects, CPP11G has shown promise in restoring normal vascular function. In in vivo mouse models, CPP11G ameliorated endothelial dysfunction induced by TNFα-stimulated ROS and inflammation. This targeted Nox2 inhibition led to an improvement in hind-limb blood flow, effectively preserving normal peripheral blood flow against inflammatory insults. These findings suggest that CPP11G holds therapeutic potential for conditions characterized by impaired vascular dilator function and compromised blood flow. medkoo.comwikipedia.orgresearchgate.netbioregistry.io
Research in Neurodegenerative Disease Models
The involvement of Nox2-derived ROS in neurodegenerative disorders has led to investigations into the efficacy of Nox2 inhibitors like CPP11G in these contexts.
Efficacy in Parkinson's Disease (PD) Animal Models
CPP11G has been identified as a brain-penetrant Nox2 inhibitor, making it a relevant candidate for neurodegenerative diseases where oxidative stress plays a significant role.
Table 2: Impact of CPP11G in Parkinson's Disease Animal Models
| Parameter | Model System | Effect of CPP11G Treatment (vs. Disease Model) | Reference |
| Nigrostriatal Nox2 Activation | Rotenone-induced PD rat model | Prevented | |
| LRRK2 Kinase Activity | Rotenone-induced PD rat model | Blocked | |
| α-synuclein-induced Mitochondrial Toxicity | In vitro / PD models | Prevented | |
| Neuronal Protection | PD animal models | Demonstrated |
Advanced Research Methodologies and Investigative Techniques
Computational and In Silico Modeling Approaches
Computational and in silico modeling play a crucial role in predicting and understanding the molecular interactions of CPP11G with its biological targets, guiding experimental design and interpreting observed phenomena.
Molecular docking simulations have been instrumental in elucidating the predicted binding mode of CPP11G. Computational modeling predicts that CPP11G interferes with a critical protein-protein interaction essential for Nox2 activation. Specifically, it is hypothesized to disrupt the binding between the proline-rich binding domain located at the C-terminus of p22phox and the Src-homology 3 (SH3) "super groove" of the p47phox subunit nih.govuni.lulabsolu.ca. This interaction is a requisite step for the assembly and canonical activation of the Nox2 isozyme nih.govuni.lulabsolu.ca.
Docking studies, often performed using software such as Smina, have been conducted by docking CPP11G to the p47phox protein, utilizing atomic structures from complexes like the p47phox-p22phox complex (e.g., PDB 1OV3) uni.lu. These simulations have shown that poses docked to p47phox exhibit a binding affinity greater than 1 kcal/mol compared to other potential targets such as p40phox and p67phox, suggesting a preferential interaction with p47phox uni.lu. Further in silico investigations have explored how CPP11G interacts with the proline-rich region (PRR) on the C-terminus of p22phox to prevent excessive Nox2 oxidase activation researchgate.net.
Table 1: Predicted Binding Affinity of CPP11G to NADPH Oxidase Subunits (In Silico Modeling)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference PDB ID |
| p47phox | >1 (improved binding) | 1OV3 |
| p40phox | Lower | Not specified |
| p67phox | Lower | Not specified |
The in silico analyses have generated a foundational hypothesis regarding CPP11G's mechanism: that it interferes with the crucial cytosolic p47phox interactions with membrane-integrated cytochrome components, specifically p22phox or Nox2, during Nox activation nih.govlabsolu.ca. This predictive analysis is based on the compound's ability to target the well-defined p47phox-SH3 "super groove" domain and its key interaction with the p22phox PRR domain, which is essential for Nox2 complex assembly nih.govlabsolu.ca.
Molecular Docking and Protein-Ligand Interaction Simulations
In Vitro Cellular and Biochemical Assays
Beyond computational predictions, a range of in vitro cellular and biochemical assays have been employed to experimentally validate CPP11G's inhibitory effects and elucidate its cellular mechanism of action.
CPP11G has been demonstrated to significantly reduce reactive oxygen species (ROS) production stimulated by inflammatory mediators such as TNFα in human aortic endothelial cells (HAECs) nih.govuni.luresearchgate.net.
Superoxide (B77818) (O₂•−) Measurement: The production of extracellular superoxide has been quantitatively assessed using the hydropropidine (HPr+) assay. Studies have shown that CPP11G, at a concentration of 10 μmol/l, effectively abrogates the HPr+ signal, indicating a potent inhibition of superoxide generation nih.govuni.lu.
Hydrogen Peroxide (H₂O₂) Measurement: Hydrogen peroxide production has been measured using the coumarin-7-boronic acid (CBA) assay. Consistent with superoxide inhibition, CPP11G (10 μmol/l) significantly reduces H₂O₂ levels in stimulated cells nih.govuni.lu. The Amplex Red assay has also been utilized to examine H₂O₂ levels in HAECs uni.lu.
Oxidative Stress Biomarker Analysis: Further evidence of CPP11G's ability to limit Nox2-derived ROS comes from the analysis of 3-nitrotyrosine (B3424624) (3-NT) formation. HAECs pretreated with CPP11G (10 μmol/l) exhibited significantly lower levels of 3-NT compared to cells treated with TNFα alone, indicating a reduction in oxidative damage nih.govuni.luresearchgate.net.
Dose-Dependent Inhibition: In HEK-293 cells, CPP11G has been shown to dose-dependently block rotenone-induced Nox2 activity, as measured by a proximity ligation assay (PL signal), and concurrently reduce superoxide generation, detected by the Dihydroethidium (DHE) signal.
Table 2: Effects of CPP11G on ROS Production in Human Aortic Endothelial Cells (HAECs)
| ROS Species | Assay Method | Control (TNFα-stimulated) | CPP11G (10 µmol/l) | Significance (vs. TNFα) |
| Extracellular O₂•− | Hydropropidine (HPr+) | Increased signal | Abrogated signal | ####p < 0.0001 |
| H₂O₂ | Coumarin-7-boronic acid (CBA) | Increased signal | Reduced signal | ##p < 0.01, ####p < 0.0001 |
| 3-Nitrotyrosine (3-NT) | Immunofluorescence | Increased formation (~2-fold) | Significantly lower | ##p < 0.01, ####p < 0.0001 |
To confirm the predicted molecular interactions, various protein-protein interaction assays have been employed.
Co-immunoprecipitation (Co-IP): Co-immunoprecipitation assays have been utilized to directly investigate the impact of CPP11G on the interaction between p47phox and Nox2. In COS-phox cells, phorbol (B1677699) 12-myristate 13-acetate (PMA) stimulation typically increases the binding between Nox2 and p47phox. Critically, the presence of CPP11G (20 μmol/l) significantly diminishes this PMA-induced interaction nih.govuni.lulabsolu.ca. This directly supports the computational predictions of CPP11G interfering with the Nox2 complex formation. Co-IP assays have also confirmed that rotenone-induced Nox2 activation is blocked by CPP11G, as evidenced by the prevention of p47phox-Nox2 interaction.
Proximity Ligation Assay (PLA): A novel and highly sensitive proximity ligation assay (PLA) has been developed and validated to measure the association of p47phox and Nox2 as a surrogate for Nox2 activity in situ. This assay allows for the detection of protein interactions with single-molecule resolution in unmodified cells and tissues, visualizing interactions as distinct fluorescent spots. Using this technique, CPP11G has been shown to effectively reduce the rotenone-induced p47phox-Nox2 PLA signal, further confirming its inhibitory effect on Nox2 assembly. The consistency between PLA results and conventional co-immunoprecipitation assays provides robust validation for both methodologies in studying Nox2 activation.
A key event in Nox2 activation is the translocation of cytosolic subunits, particularly p47phox, to the plasma membrane where they assemble with membrane-bound components. CPP11G has been shown to effectively suppress this crucial step. Levels of p47phox at the plasma membrane are significantly elevated upon stimulation with PMA, a known protein kinase C activator that triggers p47phox phosphorylation and subsequent membrane translocation. This PMA-induced p47phox membrane translocation is markedly inhibited in the presence of CPP11G (20 μmol/l) nih.govuni.lulabsolu.ca. This suppression of p47phox cytosol-to-membrane translocation by CPP11G ultimately blocks the formation of the active Nox2 isozyme complex and, consequently, its ROS-producing activity nih.govuni.lulabsolu.ca. Western blotting of membrane fractions has been employed to visually demonstrate the effects of CPP11G on PMA-induced p47phox membrane translocation in COS-phox cells uni.lulabsolu.ca.
Western Blotting for Phosphorylation States of Signaling Proteins
Western blotting is a crucial technique used to assess the phosphorylation states of key signaling proteins, providing insights into the activation or inhibition of specific pathways by CPP11G. Studies have demonstrated that CPP11G effectively inhibits the phosphorylation of several inflammatory signaling proteins.
Detailed Research Findings:
JNK Phosphorylation: CPP11G has been shown to inhibit TNFα-stimulated JNK phosphorylation in a concentration-dependent manner. For instance, treatment with 10 µmol/L CPP11G significantly reduced phospho-JNK levels nih.govresearchgate.net.
IKK and NFκB Pathway: CPP11G attenuates TNFα-induced activation of the IKK-NFκB pathway. It causes a concentration-dependent inhibition of IKK phosphorylation and a partial reversal of TNFα-diminished IκB levels nih.govresearchgate.netresearchgate.net.
p65 Phosphorylation: While CPP11G inhibits proximal NFκB pathway components, studies note that CPP11H (a related compound) showed significant attenuation of phospho-p65 in nuclear extracts, whereas CPP11G's effect on nuclear p65 phosphorylation was not consistently significant in some experiments, possibly due to differences in binding affinity or stability over time researchgate.net.
p47phox Membrane Translocation: Western blotting of membrane fractions revealed that CPP11G (at 20 µmol/L) significantly suppressed phorbol 12-myristate 13-acetate (PMA)-induced p47phox membrane translocation in COS-phox cells overexpressing Nox2 subunits. This indicates that CPP11G disrupts the critical step of p47phox moving to the plasma membrane, which is necessary for Nox2 complex formation and subsequent ROS production nih.govresearchgate.netresearchgate.net. Consistent with this, co-immunoprecipitation experiments showed that CPP11G diminished PMA-induced interaction between Nox2 and p47phox nih.govresearchgate.netresearchgate.net.
Table 1: Effects of CPP11G on Phosphorylation States of Signaling Proteins
| Signaling Protein/Event | Stimulus | CPP11G Concentration | Observed Effect (vs. Stimulated Control) | Reference |
| JNK Phosphorylation | TNFα | 10 µmol/L | Concentration-dependent inhibition | nih.govresearchgate.net |
| IKK Phosphorylation | TNFα | Various | Concentration-dependent inhibition | nih.govresearchgate.net |
| IκB Levels | TNFα | Various | Partial reversal of diminution | nih.govresearchgate.net |
| p47phox Membrane Translocation | PMA | 20 µmol/L | Significant suppression | nih.govresearchgate.netresearchgate.net |
| Nox2-p47phox Interaction | PMA | 20 µmol/L | Diminished interaction | nih.govresearchgate.netresearchgate.net |
Immunofluorescence and Microscopy Techniques for Cellular Localization
Immunofluorescence microscopy is employed to visualize the cellular localization of proteins and assess cellular changes in response to CPP11G.
Detailed Research Findings:
NFκB Nuclear Translocation: Immunofluorescence microscopy (60X magnification) demonstrated that TNFα (10 ng/ml, 1 hour) induced NFκB (red) nuclear translocation, which was inhibited by CPP11G (10 µmol/L). Nuclei were labeled with DAPI (blue) to visualize cells, and fluorescence intensity quantification confirmed a significant reduction in nuclear NFκB in the presence of CPP11G nih.govresearchgate.net.
3-Nitrotyrosine (3-NT) Formation: Immunofluorescence microscopy (20X magnification) was also used to detect 3-nitrotyrosine (red) formation, a marker of oxidative stress, upon 24-hour TNFα (10 ng/ml) stimulation. Pretreatment with CPP11G (10 µmol/L) significantly lowered 3-NT levels compared to cells treated with TNFα alone, indicating its ability to limit Nox2-derived ROS in human aortic endothelial cells (HAECs) nih.govresearchgate.netresearchgate.net.
Table 2: Effects of CPP11G on Cellular Localization and Oxidative Markers
| Assay/Marker | Stimulus | CPP11G Concentration | Observed Effect (vs. Stimulated Control) | Reference |
| NFκB Nuclear Translocation | TNFα | 10 µmol/L | Significant inhibition | nih.govresearchgate.net |
| 3-Nitrotyrosine (3-NT) | TNFα | 10 µmol/L | Significantly lower levels | nih.govresearchgate.netresearchgate.net |
Cell Adhesion and Monocyte Adherence Assays
Cell adhesion and monocyte adherence assays are critical for evaluating the anti-inflammatory effects of compounds, particularly in the context of endothelial dysfunction.
Detailed Research Findings:
Monocyte Adhesion: CPP11G significantly inhibited TNFα-induced monocyte adherence to human aortic endothelial cells (HAECs). HAECs were pretreated with CPP11G or a related compound, then stimulated with TNF-α. THP-1 monocytes, tagged with calcein-AM, were added. TNFα stimulation markedly promoted monocyte adhesion (2.2 ± 0.2-fold increase in fluorescence intensity), and pretreatment with 10 µmol/L CPP11G diminished this response by 30.9 ± 1.3% nih.govnih.govresearchgate.net. This reduction in monocyte adherence is a direct consequence of CPP11G's ability to suppress cell adhesion molecule expression nih.govnih.govcolab.ws.
Table 3: Effect of CPP11G on Monocyte Adhesion
| Assay/Cell Type | Stimulus | CPP11G Concentration | Effect on Monocyte Adhesion (vs. TNFα alone) | Reference |
| Monocyte Adhesion (HAECs) | TNFα | 10 µmol/L | Diminished by 30.9 ± 1.3% | nih.govresearchgate.net |
In Vivo Preclinical Animal Model Studies
In vivo preclinical animal models are essential for validating the therapeutic potential of compounds and understanding their effects within a complex biological system. CPP11G has been tested in mouse and rat models of inflammation and neurodegenerative diseases.
Selection and Characterization of Relevant Disease Models (e.g., mouse, rat)
Mouse Model of Inflammation and Vascular Dysfunction: An acute inflammatory model was established in mice by inducing systemic inflammation with TNFα. This model was used to assess the effects of CPP11G on endothelial reactive oxygen species (ROS) generation, vascular inflammatory responses, and dilator function nih.govnih.govresearchgate.net.
Rat Model of Parkinson's Disease (PD): A rotenone-induced Parkinson's-like phenotype in rats was utilized to study the role of neuronal and microglial Nox2 activation in PD development. This model is relevant as it mimics aspects of human Parkinson's disease, which has a pivotal Nox2 component nih.govresearchgate.netbiorxiv.orgresearchgate.net. CPP11G was specifically chosen for its brain-penetrant properties in this context biorxiv.org.
APP-PS1 Mouse Model of Alzheimer's Disease (AD): Preliminary studies have also used a male APP-PS1 mouse model of AD to examine whether brain-penetrant Nox2 inhibitors like CPP11G can reduce amyloid plaque load and improve AD-associated vascular dysfunction confex.com.
Assessment of Functional and Physiological Outcomes
In Mouse Models:
Hind-Limb Blood Flow: In mice, TNFα stimulation led to a 25.7 ± 7.3% decrease in basal femoral artery blood flow. Pre-injection with CPP11G restored femoral artery blood flow to or even slightly above basal levels, indicating its ability to ameliorate TNFα-mediated blood flow disturbance nih.govnih.govresearchgate.net.
Aortic H2O2 Production: TNFα-treated mice exhibited significantly higher hydrogen peroxide (H2O2) levels in aortic tissue compared to control. While CPP11H showed a significant reduction, CPP11G also trended toward a reduction in H2O2 levels, suggesting efficacy in limiting Nox2-derived ROS generation in vivo researchgate.net.
Ex Vivo Endothelial Dilatory Function: Aortic rings isolated from TNFα-stimulated mice showed impaired endothelial dilatory function, which was ameliorated by CPP11G pretreatment researchgate.net.
Cortical Plaque Load and Vascular Function (AD Model): Preliminary findings in the APP-PS1 mouse model of AD showed a trend toward reduction in cortical plaque load and a slight trend of improved vascular function over time with CPP11G treatment, as assessed by optical imaging spectroscopy-blood oxygenation level dependent (OIS-BOLD) confex.com.
In Rat Models (Parkinson's Disease):
Nox2 Activity: In a rotenone-induced PD model, CPP11G prevented the rotenone-induced Nox2 activation in substantia nigra pars compacta (SNpc) dopamine (B1211576) neurons, as measured by a proximity ligation (PL) assay for p47phox-Nox2 interaction biorxiv.org.
LRRK2 Kinase Activity: Rotenone (B1679576) treatment robustly activated LRRK2 kinase activity in dopamine neurons, which was blocked by co-treatment with CPP11G, indicating that LRRK2 activation is a downstream effect of Nox2 activation in this model biorxiv.org.
α-Synuclein Pathology: CPP11G also prevented rotenone-induced effects on α-synuclein post-translational modification and oligomerization biorxiv.org.
Table 4: In Vivo Functional and Physiological Outcomes of CPP11G Treatment
| Animal Model / Outcome | Stimulus / Condition | CPP11G Effect | Reference |
| Mouse Hind-Limb Blood Flow | TNFα-induced decrease | Restored to or above basal levels | nih.govresearchgate.net |
| Mouse Aortic H2O2 Production | TNFα-induced increase | Trend toward reduction | researchgate.net |
| Mouse Aortic Intimal ICAM-1 Expression | TNFα-induced increase | Visibly reduced | researchgate.net |
| Rat SNpc Neuronal Nox2 Activity (p47phox-Nox2 PL signal) | Rotenone-induced activation | Blocked | biorxiv.org |
| Rat SNpc Neuronal LRRK2 Kinase Activity | Rotenone-induced activation | Blocked | biorxiv.org |
| Rat SNpc Neuronal α-Synuclein Pathology | Rotenone-induced modification/oligomerization | Prevented | biorxiv.org |
| APP-PS1 Mouse Cortical Plaque Load | Untreated APP-PS1 | Trend toward reduction | confex.com |
| APP-PS1 Mouse Vascular Function (OIS-BOLD) | Untreated APP-PS1 | Slight trend of improved vascular function | confex.com |
Histopathological and Biochemical Analysis of Tissue Samples
Mouse Aortic Tissue: Histopathological analysis of mouse aortas revealed that TNFα stimulation considerably augmented intimal ICAM-1 protein levels. This increase was visibly reduced in mice treated with CPP11G researchgate.net. Biochemical analysis confirmed the reduction in H2O2 production in aortic tissue with CPP11G treatment researchgate.net.
Rat Brain Tissue (PD Model): In the rotenone model of Parkinson's disease, treatment of rats for 5 days resulted in marked activation of Nox2 and accumulation of 4-hydroxynonenal (B163490) (HNE), a marker of oxidative damage, in SNc dopaminergic neurons. Both of these effects were blocked by co-administration of CPP11G biorxiv.org. Furthermore, analysis of human Parkinson's disease patient tissues also showed a significant contribution of neuronal and microglial Nox2 activation nih.govbiorxiv.org.
Table 5: Histopathological and Biochemical Analysis of Tissue Samples with CPP11G
| Tissue Sample / Analysis | Animal Model / Condition | CPP11G Effect | Reference |
| Mouse Aorta ICAM-1 Protein Levels | TNFα-induced increase | Visibly reduced | researchgate.net |
| Mouse Aorta H2O2 Production | TNFα-induced increase | Trend toward reduction | researchgate.net |
| Rat SNc Dopaminergic Neurons: Nox2 Activation | Rotenone-induced activation | Blocked | biorxiv.org |
| Rat SNc Dopaminergic Neurons: HNE Accumulation | Rotenone-induced accumulation | Blocked | biorxiv.org |
Future Research Directions and Unresolved Questions
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate CPP11G's cellular uptake efficiency and cargo delivery mechanisms?
- Methodological Answer:
- Use in vitro assays with fluorescence-tagged CPP11G to track intracellular localization via confocal microscopy. Quantify uptake efficiency using flow cytometry, normalizing results against negative controls (e.g., scrambled peptide sequences) .
- For cargo delivery, conjugate CPP11G with model cargos (e.g., nucleic acids, fluorophores) and assess delivery efficacy using qPCR (for gene expression) or fluorescence intensity measurements. Include controls for membrane integrity (e.g., lactate dehydrogenase assays) to rule out cytotoxicity .
- Example Table:
| Assay Type | Cargo | Measurement Technique | Key Metrics |
|---|---|---|---|
| In vitro | siRNA | Flow cytometry | % Uptake, MFI (Mean Fluorescence Intensity) |
| In vivo | GFP plasmid | IVIS imaging | Tissue-specific fluorescence intensity |
Q. What criteria define the classification of CPP11G within existing CPP categories?
- Methodological Answer:
- Classify CPP11G based on:
- Origin : Protein-derived (e.g., TAT), chimeric (fusion of natural sequences), or synthetic (engineered de novo) .
- Physicochemical properties : Cationic (net positive charge), amphipathic (hydrophobic/hydrophilic regions), or non-amphipathic .
- Use circular dichroism (CD) spectroscopy to determine secondary structure (α-helix, β-sheet) and correlate with functional efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in CPP11G's efficacy across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer:
- Apply principal contradiction analysis : Identify the dominant factor (e.g., serum protein interference in vivo) that diminishes efficacy compared to in vitro settings.
- Conduct comparative dose-response studies under simulated physiological conditions (e.g., serum-containing media) to isolate confounding variables .
- Use meta-analysis frameworks (e.g., PRISMA) to synthesize data from disparate studies and identify trends in delivery efficiency .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in CPP11G-mediated drug delivery?
- Methodological Answer:
- Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate models using goodness-of-fit tests (e.g., R², AIC) .
- For multi-variable datasets (e.g., pH, temperature, peptide concentration), apply multivariate ANOVA to assess interaction effects. Use tools like R or Python’s SciPy for robust statistical computation .
- Example Workflow:
Data Collection → Normalization → Model Fitting → Hypothesis Testing → Validation
Q. How can researchers optimize CPP11G's synthesis protocol to enhance purity and functional consistency?
- Methodological Answer:
- Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Monitor stepwise coupling efficiency via HPLC and MALDI-TOF mass spectrometry .
- Implement design of experiments (DoE) to optimize parameters (e.g., resin type, cleavage time). Analyze results using response surface methodology (RSM) to identify ideal conditions .
Data Contradiction and Validation
Q. What strategies validate CPP11G's mechanism of action when conflicting data arise from different analytical techniques?
- Methodological Answer:
- Perform triangulation : Cross-validate results using orthogonal techniques (e.g., fluorescence microscopy vs. TEM for cellular localization) .
- Apply error propagation analysis to quantify uncertainties from instrumentation (e.g., flow cytometry CV%) and biological variability .
- Use Bayesian inference to reconcile conflicting datasets by assigning probabilities to competing hypotheses .
Literature and Resource Compilation
Q. How can researchers systematically identify high-quality literature on CPP11G's applications?
- Methodological Answer:
- Use Google Scholar with Boolean queries (e.g., "CPP11G" AND "drug delivery" NOT "review") and filter by citation count (>50) to prioritize influential studies .
- Cross-reference CPPsite 2.0 (evidence 19) for curated data on peptide modifications, cargo types, and delivery outcomes .
Ethical and Reporting Standards
Q. What ethical guidelines apply to publishing CPP11G research involving proprietary or patient-derived data?
- Methodological Answer:
- Adhere to GPP3 guidelines (evidence 12) for transparency in data reporting. Disclose conflicts of interest and obtain ethical approval for studies involving human samples .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring raw datasets are archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
